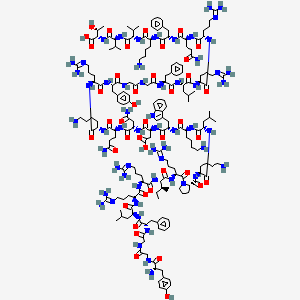

NPY-(20-36) (pig)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

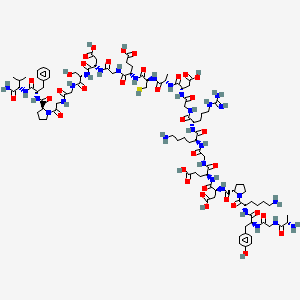

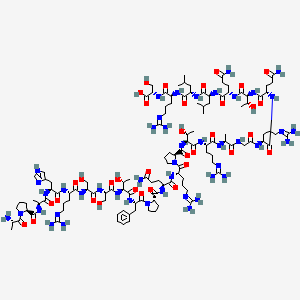

NPY-(20-36) (porc) est un fragment synthétique du neuropeptide Y porcin. Le neuropeptide Y est un polypeptide composé de 36 résidus d'acides aminés et est largement distribué dans le système nerveux. Il joue un rôle crucial dans la régulation de divers processus biologiques, notamment l'apport alimentaire, le métabolisme énergétique et l'expression émotionnelle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de NPY-(20-36) (porc) implique la synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Le processus comprend l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que le dicyclohexylcarbodiimide et le N-hydroxybenzotriazole pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle : La production industrielle de NPY-(20-36) (porc) suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour accroître l'efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance pour garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions : NPY-(20-36) (porc) peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder des résidus d'acides aminés spécifiques au sein du peptide.

Réduction : Des agents réducteurs comme le dithiothréitol peuvent être utilisés pour réduire les liaisons disulfure au sein du peptide.

Substitution : Des réactions de substitution peuvent être réalisées en utilisant des réactifs spécifiques pour modifier les chaînes latérales des acides aminés.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des résidus d'acides aminés spécifiques impliqués. Par exemple, l'oxydation des résidus de méthionine peut conduire à la formation de sulfoxyde de méthionine .

4. Applications de la recherche scientifique

NPY-(20-36) (porc) a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Il est utilisé dans la recherche pour comprendre le rôle du neuropeptide Y dans divers processus biologiques, notamment la régulation de l'appétit et la réponse au stress.

Médecine : NPY-(20-36) (porc) est utilisé dans des études qui examinent le potentiel thérapeutique du neuropeptide Y dans le traitement de pathologies telles que l'obésité, l'anxiété et la dépression.

Industrie : Il est utilisé dans le développement de médicaments à base de peptides et d'agents thérapeutiques

5. Mécanisme d'action

NPY-(20-36) (porc) exerce ses effets en interagissant avec les récepteurs du neuropeptide Y, qui sont des récepteurs couplés aux protéines G. La liaison de NPY-(20-36) (porc) à ces récepteurs active les voies de signalisation intracellulaires, conduisant à diverses réponses physiologiques. Le segment C-terminal de NPY-(20-36) (porc) joue un rôle crucial dans sa forte affinité pour les récepteurs .

Composés similaires :

Neuropeptide Y (pleine longueur) : Le neuropeptide Y de pleine longueur est composé de 36 acides aminés et a un éventail d'activités biologiques plus large que le fragment NPY-(20-36) (porc).

Peptide YY : Autre membre de la famille du neuropeptide Y, le peptide YY partage des similitudes structurales avec le neuropeptide Y et a des fonctions biologiques similaires.

Polypeptide pancréatique : Ce peptide fait également partie de la famille du neuropeptide Y et est impliqué dans la régulation de la sécrétion pancréatique et de la motilité gastro-intestinale

Unicité : NPY-(20-36) (porc) est unique en sa capacité à interagir sélectivement avec des récepteurs spécifiques du neuropeptide Y, ce qui en fait un outil précieux pour étudier les interactions récepteur-ligand et les rôles physiologiques du neuropeptide Y .

Applications De Recherche Scientifique

NPY-(20-36) (pig) has a wide range of scientific research applications:

Chemistry: It is used as a model peptide to study peptide synthesis and modification techniques.

Biology: It is employed in research to understand the role of neuropeptide Y in various biological processes, including appetite regulation and stress response.

Medicine: NPY-(20-36) (pig) is used in studies investigating the therapeutic potential of neuropeptide Y in treating conditions such as obesity, anxiety, and depression.

Industry: It is utilized in the development of peptide-based drugs and therapeutic agents

Mécanisme D'action

NPY-(20-36) (pig) exerts its effects by interacting with neuropeptide Y receptors, which are G protein-coupled receptors. The binding of NPY-(20-36) (pig) to these receptors activates intracellular signaling pathways, leading to various physiological responses. The C-terminal segment of NPY-(20-36) (pig) plays a crucial role in its high affinity for the receptors .

Comparaison Avec Des Composés Similaires

Neuropeptide Y (full-length): The full-length neuropeptide Y consists of 36 amino acids and has a broader range of biological activities compared to the fragment NPY-(20-36) (pig).

Peptide YY: Another member of the neuropeptide Y family, peptide YY, shares structural similarities with neuropeptide Y and has similar biological functions.

Pancreatic Polypeptide: This peptide is also part of the neuropeptide Y family and is involved in regulating pancreatic secretion and gastrointestinal motility

Uniqueness: NPY-(20-36) (pig) is unique in its ability to selectively interact with specific neuropeptide Y receptors, making it a valuable tool for studying receptor-ligand interactions and the physiological roles of neuropeptide Y .

Propriétés

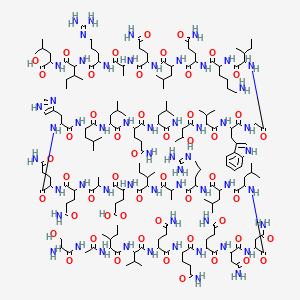

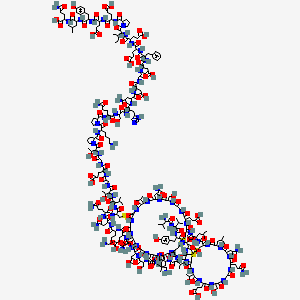

Formule moléculaire |

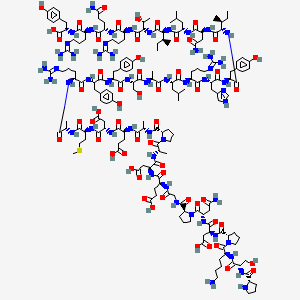

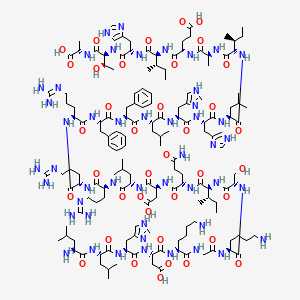

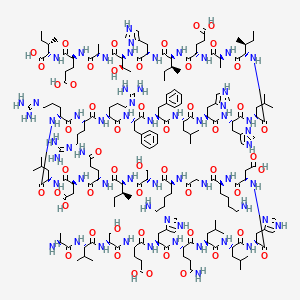

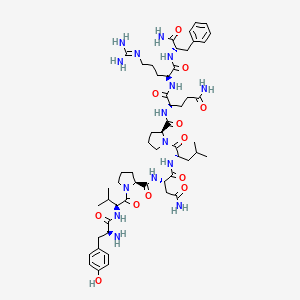

C103H156N30O26 |

|---|---|

Poids moléculaire |

2230.5 g/mol |

Nom IUPAC |

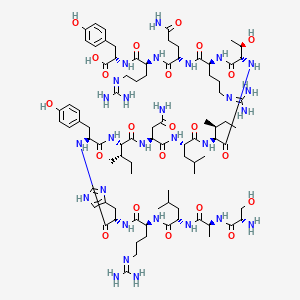

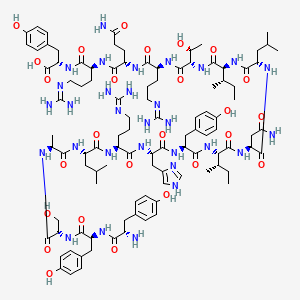

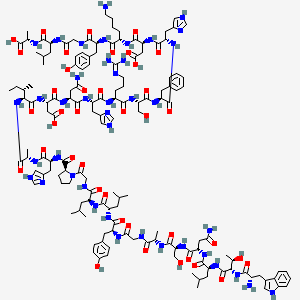

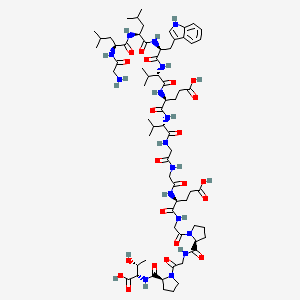

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C103H156N30O26/c1-11-53(7)81(97(155)128-76(47-80(106)141)93(151)125-72(41-52(5)6)94(152)132-82(54(8)12-2)98(156)133-83(56(10)135)99(157)122-69(18-15-39-116-103(111)112)86(144)121-70(35-36-79(105)140)89(147)119-68(17-14-38-115-102(109)110)88(146)129-77(100(158)159)45-60-25-33-65(139)34-26-60)131-95(153)74(44-59-23-31-64(138)32-24-59)126-92(150)75(46-61-48-113-50-117-61)127-87(145)67(16-13-37-114-101(107)108)120-90(148)71(40-51(3)4)123-84(142)55(9)118-96(154)78(49-134)130-91(149)73(43-58-21-29-63(137)30-22-58)124-85(143)66(104)42-57-19-27-62(136)28-20-57/h19-34,48,50-56,66-78,81-83,134-139H,11-18,35-47,49,104H2,1-10H3,(H2,105,140)(H2,106,141)(H,113,117)(H,118,154)(H,119,147)(H,120,148)(H,121,144)(H,122,157)(H,123,142)(H,124,143)(H,125,151)(H,126,150)(H,127,145)(H,128,155)(H,129,146)(H,130,149)(H,131,153)(H,132,152)(H,133,156)(H,158,159)(H4,107,108,114)(H4,109,110,115)(H4,111,112,116)/t53-,54-,55-,56+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,81-,82-,83-/m0/s1 |

Clé InChI |

XFZMLFVKLYDVQS-DNSVIXQOSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)